(2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)prop-2-enamide
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Description
Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Formation and Transformation of Tetrahydroquinazolinones : The reaction of 1-amino-2-dimethylamino-ethane with o-methoxycarbonylphenyl isothiocyanate yields 3-(ω-dimethylaminoalkyl)-2-thiono-1,2,3,4-tetrahydroquinazolin-4-ones. These compounds, upon quaternization, form the corresponding ammonio derivatives, demonstrating a pathway for synthesizing structurally related quinazolinones (Cherbuliez et al., 1967).
Cyclization Reactions to Form Quinazoline Derivatives : The reaction of 3-(dimethylamino)-2H-azirines with 1,3-benzoxazole-2(3H)-thione results in the formation of 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea derivatives, showcasing a method for generating quinazoline and related heterocyclic compounds through cyclization reactions (Ametamey & Heimgartner, 1990).
Biological Activities
Anticancer Activity : Novel 2-substituted-5,6,7,8-tetrahydronaphthalene derivatives have shown selective cytotoxicity against colon cancer HCT-116 cells. These compounds induce apoptosis via the mitochondrial pathway, highlighting potential applications in cancer therapy (Gamal-Eldeen et al., 2014).
Antimicrobial and Antitubercular Properties : A series of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides was evaluated for antitubercular activity, with some analogs showing promise as antitubercular agents with low cytotoxicity profiles. This suggests potential applications in the treatment of tuberculosis (Marvadi et al., 2020).
Properties
IUPAC Name |
(E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-21(2)17-18-11-12-10-13(5-7-15(12)20-17)19-16(22)8-6-14-4-3-9-23-14/h3-4,6,8-9,11,13H,5,7,10H2,1-2H3,(H,19,22)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNFSPCSAAFSML-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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